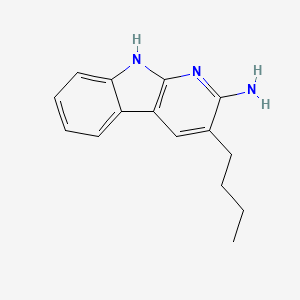
1H-Pyrido(2,3-b)indol-2-amine, 3-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrido(2,3-b)indol-2-amine, 3-butyl- is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a pyridoindole core structure, which is a fusion of pyridine and indole rings, making it an interesting subject for chemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrido(2,3-b)indol-2-amine, 3-butyl- typically involves the construction of the indole ring followed by the introduction of the butyl group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrido(2,3-b)indol-2-amine, 3-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce partially hydrogenated indole derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrido(2,3-b)indol-2-amine, 3-butyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1H-Pyrido(2,3-b)indol-2-amine, 3-butyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparación Con Compuestos Similares
Indole: A basic structure similar to 1H-Pyrido(2,3-b)indol-2-amine, 3-butyl-, but without the pyridine ring.
Quinoline: Contains a fused benzene and pyridine ring, similar to the pyridoindole structure.
Carbazole: Another indole derivative with a fused benzene ring.
Uniqueness: 1H-Pyrido(2,3-b)indol-2-amine, 3-butyl- is unique due to its specific substitution pattern and the presence of both pyridine and indole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
79801-91-5 |
|---|---|
Fórmula molecular |
C15H17N3 |
Peso molecular |
239.32 g/mol |
Nombre IUPAC |
3-butyl-9H-pyrido[2,3-b]indol-2-amine |
InChI |
InChI=1S/C15H17N3/c1-2-3-6-10-9-12-11-7-4-5-8-13(11)17-15(12)18-14(10)16/h4-5,7-9H,2-3,6H2,1H3,(H3,16,17,18) |
Clave InChI |
SHCQFMNADULDKN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2=C(NC3=CC=CC=C32)N=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
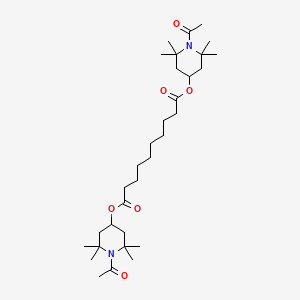
![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
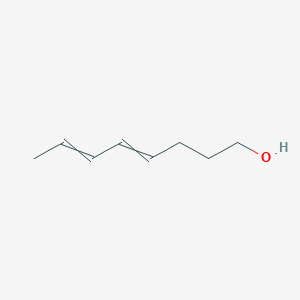
![1-Chloro-3-[ethoxy(phenyl)methoxy]benzene](/img/structure/B14423544.png)
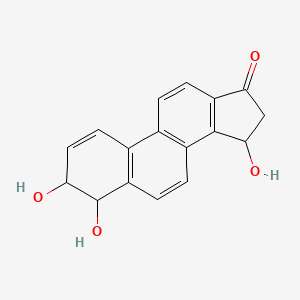

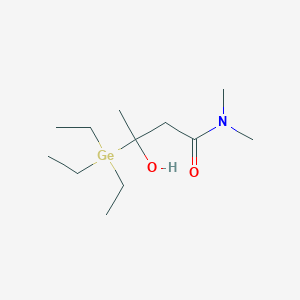
![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)

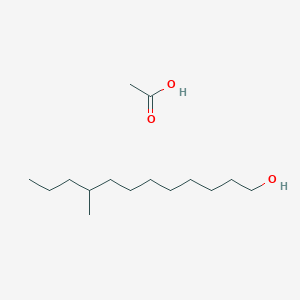
![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)
